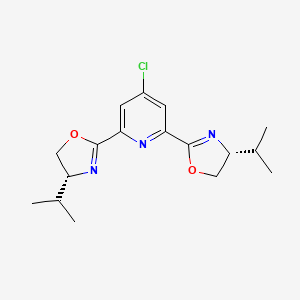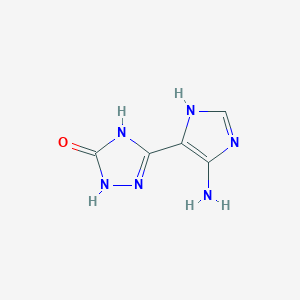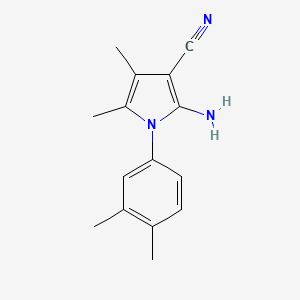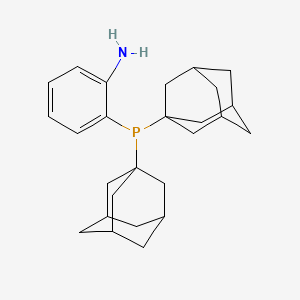![molecular formula C8H10ClN3 B12872567 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrrolopyridines
Métodos De Preparación
The synthesis of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride typically involves the cyclization of a suitable precursor. One common method involves the reaction of a 2-bromo-5-iodopyridine with a suitable amine under basic conditions to form the pyrrolopyridine core.
Análisis De Reacciones Químicas
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Aplicaciones Científicas De Investigación
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise in the development of new therapeutic agents for the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion.
Comparación Con Compuestos Similares
1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also have a bicyclic structure and exhibit similar biological activities.
1H-pyrrolo[2,3-b]pyridines: These derivatives are potent inhibitors of FGFRs and have been studied for their anticancer properties.
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones:
Propiedades
Fórmula molecular |
C8H10ClN3 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
1-methylpyrrolo[3,2-c]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-5-3-6-7(11)2-4-10-8(6)9;/h2-5H,1H3,(H2,9,10);1H |
Clave InChI |
VSUPHMXLXWPLNX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=CN=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)



![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)




![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)




